Secorapamycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

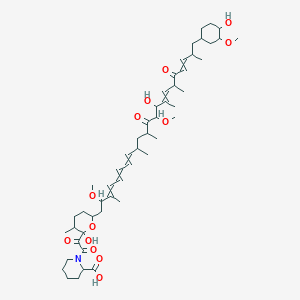

La rapaMycine, un composé macrolide produit par la bactérie Streptomyces hygroscopicus, est connue pour ses propriétés immunosuppressives et antiprolifératives . La SécorapaMycine conserve certaines des activités biologiques de son composé parent, mais présente des propriétés chimiques et biologiques distinctes en raison des modifications structurelles.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La SécorapaMycine est généralement synthétisée par l'ouverture de cycle basique de la rapaMycine. La réaction est effectuée dans des solutions aqueuses contenant soit de l'acétate d'ammonium (pH apparent 7,3) soit de l'hydroxyde de sodium (pH apparent 12,2). La cinétique de dégradation suit une loi de vitesse du premier ordre, la SécorapaMycine se formant comme produit primaire avec un acide hydroxy par hydrolyse de la lactone .

Méthodes de Production Industrielle : La production industrielle de SécorapaMycine implique la dégradation contrôlée de la rapaMycine dans des conditions de pH spécifiques. Le processus assure la formation sélective de SécorapaMycine tout en minimisant la formation d'autres produits de dégradation. Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La SécorapaMycine subit diverses réactions chimiques, notamment :

Oxydation : La SécorapaMycine peut être oxydée pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la SécorapaMycine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de SécorapaMycine.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de SécorapaMycine .

4. Applications de la Recherche Scientifique

La SécorapaMycine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme précurseur pour la synthèse de nouveaux dérivés avec des activités biologiques potentielles.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Investigée pour ses applications thérapeutiques potentielles, notamment l'immunosuppression et les propriétés anticancéreuses.

Industrie : Utilisée dans le développement de systèmes d'administration de médicaments et comme outil de recherche dans les études pharmaceutiques

5. Mécanisme d'Action

La SécorapaMycine exerce ses effets en se liant au récepteur intracellulaire FK506-binding protein 12 (FKBP12). Ce complexe interagit ensuite avec la cible mammifère de la rapaMycine (mTOR), inhibant son activité. L'inhibition de la mTOR affecte divers processus cellulaires, notamment la croissance, la prolifération et la survie cellulaires. Les voies spécifiques impliquées comprennent les complexes mTORC1 et mTORC2, qui jouent des rôles critiques dans le métabolisme cellulaire et l'homéostasie .

Applications De Recherche Scientifique

Seco Rapamycin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of novel derivatives with potential biological activities.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including immunosuppression and anticancer properties.

Industry: Utilized in the development of drug delivery systems and as a research tool in pharmaceutical studies

Mécanisme D'action

Seco Rapamycin exerts its effects by binding to the intracellular receptor FK506-binding protein 12 (FKBP12). This complex then interacts with the mammalian target of rapamycin (mTOR), inhibiting its activity. The inhibition of mTOR affects various cellular processes, including cell growth, proliferation, and survival. The specific pathways involved include the mTORC1 and mTORC2 complexes, which play critical roles in cellular metabolism and homeostasis .

Comparaison Avec Des Composés Similaires

La SécorapaMycine est comparée à d'autres composés similaires, tels que :

RapaMycine : Le composé parent avec une structure cyclique fermée, connu pour ses puissantes activités immunosuppressives et antiprolifératives.

ProlylrapaMycine : Un dérivé avec un cycle pyrrolidine, présentant des activités biologiques similaires mais avec des caractéristiques structurelles distinctes.

Unicité : La SécorapaMycine est unique en raison de sa structure ouverte, qui confère des propriétés chimiques et biologiques différentes par rapport à son composé parent et à ses autres dérivés. Cette modification structurelle permet des interactions distinctes avec les cibles moléculaires et les voies, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

Numéro CAS |

147438-27-5 |

|---|---|

Formule moléculaire |

C51H79NO13 |

Poids moléculaire |

914.2 g/mol |

Nom IUPAC |

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1 |

Clé InChI |

ZAVMPSVOEQNVCP-FWSQOCJKSA-N |

SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |

SMILES isomérique |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC |

SMILES canonique |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |

Origine du produit |

United States |

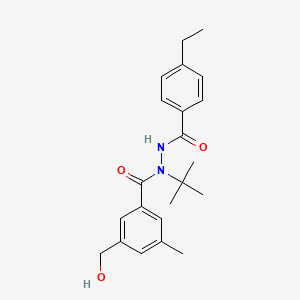

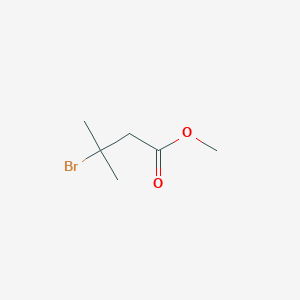

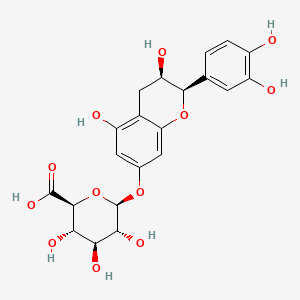

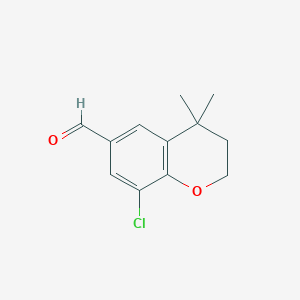

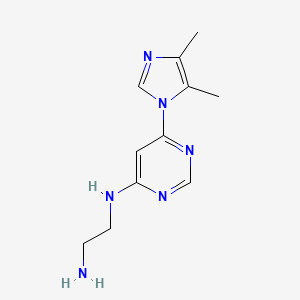

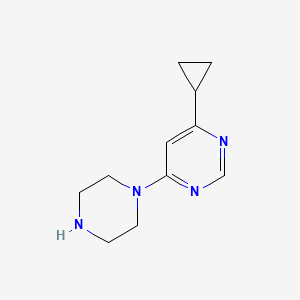

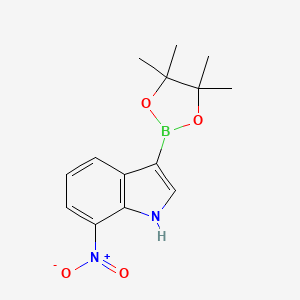

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural difference between rapamycin and secorapamycin A?

A1: this compound is a ring-opened isomer of rapamycin. This means that while they share the same molecular formula, their structures differ in the way atoms are connected. Specifically, the macrocyclic lactone ring in rapamycin is hydrolyzed in this compound. []

Q2: How does the stability of this compound compare to rapamycin in basic conditions?

A2: [] states that "Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound." This suggests that this compound is more stable than rapamycin in the tested acetonitrile-water mixtures with MeCOONH4 (apparent pH 7.3) or NaOH (apparent pH 12.2).

Q3: Are there any known synthetic routes to produce secorapamycin esters and amides?

A3: While the specific details are not provided in the abstract, [] and [] both focus on the "Synthesis of secorapamycin esters and amides." This suggests that methods have been developed to modify this compound through esterification and amidation reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)